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molecular formula C10H11Cl2NO2 B2659027 Ethyl 2-(3,4-dichloroanilino)acetate CAS No. 14108-81-7

Ethyl 2-(3,4-dichloroanilino)acetate

Cat. No. B2659027
M. Wt: 248.1
InChI Key: SQYQNTBOBNJCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432258B2

Procedure details

3,4-Dichloroaniline (100 g, 0.617 mol), ethyl bromoacetate (68.4 mL, 0.617 mol), and diisopropylethylamine (129.0 mL, 0.740 mol) were combined in 300 mL of dry NMP and stirred at room temperature for 18 h. HPLC (Eclipse XDB-C 18, 4.6×250 mm, 5 micron, 1-99% CH3CN/H2O with 0.1% trifluoroacetic acid) after 18 h at room temperature showed that most of the starting material (Rt=5.2 min) was consumed and that a new peak had formed (Rt=7.9 min). The reaction was heated to 90° C. for 1 h, at which point HPLC indicated that conversion was complete. The reaction was allowed to cool to room temperature and then poured onto 2.5 L of ice, 1.5 L of water, and 240 g of NaHCO3. A tan precipitate formed immediately, the suspension was stirred vigorously for 10 minutes and then filtered through a fritted glass funnel. The tan solid was air-dried for 20 h in a crystallizing dish and then transferred to a 1 L flask and dried by rotary evaporation to remove the bulk of the remaining water. The tan solid was further dried under high vacuum to give 148 g (97%) of the title compound. LC/MS (APCI) m/e 248 [M+H]+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.4 mL
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
240 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(N(C(C)C)CC)(C)C.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>CN1C(=O)CCC1.O.CC#N.O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:4.5,8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Step Two
Name
Quantity
68.4 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
129 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
ice
Quantity
2.5 L
Type
reactant
Smiles
Name
Quantity
240 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that most of the starting material (Rt=5.2 min) was consumed and that a new peak
CUSTOM
Type
CUSTOM
Details
had formed (Rt=7.9 min)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 90° C. for 1 h, at which point HPLC
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
A tan precipitate formed immediately
STIRRING
Type
STIRRING
Details
the suspension was stirred vigorously for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through a fritted glass funnel
CUSTOM
Type
CUSTOM
Details
The tan solid was air-dried for 20 h in a crystallizing dish
Duration
20 h
CUSTOM
Type
CUSTOM
Details
transferred to a 1 L flask
CUSTOM
Type
CUSTOM
Details
dried by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove the bulk of the remaining water
CUSTOM
Type
CUSTOM
Details
The tan solid was further dried under high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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